3,3',4-Trifluorobenzhydrol
Overview
Description
3,3’,4-Trifluorobenzhydrol: is an organic compound with the molecular formula C13H9F3O and a molecular weight of 238.21 g/mol . It is a low-melting solid with a predicted boiling point of approximately 315.9°C at 760 mmHg and a density of around 1.3 g/cm³ . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4-Trifluorobenzhydrol typically involves the reduction of the corresponding ketone, 3,3’,4-Trifluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 3,3’,4-Trifluorobenzhydrol are not well-documented, the general approach would involve large-scale reduction processes similar to those used in laboratory settings. The choice of reducing agent and reaction conditions would be optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3’,4-Trifluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3’,4-Trifluorobenzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, it can be synthesized by the reduction of 3,3’,4-Trifluorobenzophenone.
Substitution: The trifluoromethyl groups can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of trifluoromethylating agents.
Major Products Formed:
Oxidation: 3,3’,4-Trifluorobenzophenone.
Reduction: 3,3’,4-Trifluorobenzhydrol.
Substitution: Various trifluoromethylated derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
3,3’,4-Trifluorobenzhydrol is primarily used in scientific research, particularly in the field of proteomics . Its unique trifluoromethyl groups make it a valuable tool for studying protein interactions and modifications. Additionally, it can be used as a building block in the synthesis of more complex organic molecules, which can have applications in medicinal chemistry and materials science .
Mechanism of Action
The mechanism of action of 3,3’,4-Trifluorobenzhydrol is largely dependent on its chemical structure and the presence of trifluoromethyl groups. These groups can influence the compound’s reactivity and interactions with other molecules. In biological systems, the trifluoromethyl groups can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
3,3’,4-Trifluorobenzophenone: The oxidized form of 3,3’,4-Trifluorobenzhydrol.
3,3’,4-Trifluorotoluene: A related compound with similar trifluoromethyl groups but different functional groups.
3,3’,4-Trifluorobenzoic acid: Another related compound with a carboxylic acid functional group.
Uniqueness: 3,3’,4-Trifluorobenzhydrol is unique due to its specific combination of trifluoromethyl groups and a hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity in certain types of reactions and enhanced lipophilicity, which can be advantageous in various research applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQWECBHNESTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375305 | |
Record name | 3,3',4-Trifluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-65-4 | |
Record name | 3,3',4-Trifluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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